5-Amino-1-methyl-1H-imidazole-4-carbimidoyl cyanide
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Overview
Description
5-Amino-1-methyl-1H-imidazole-4-carbimidoyl cyanide is a heterocyclic compound that features an imidazole ring, which is a five-membered ring containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-1-methyl-1H-imidazole-4-carbimidoyl cyanide typically involves the cyclization of amido-nitriles. One common method is the nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . This reaction is mild and can include various functional groups such as arylhalides and aromatic heterocycles.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves the use of commercially available starting materials and catalysts to facilitate the cyclization process. The development of efficient and environmentally friendly methods is a key focus in industrial settings.
Chemical Reactions Analysis
Types of Reactions
5-Amino-1-methyl-1H-imidazole-4-carbimidoyl cyanide undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can convert this compound into different reduced forms.
Substitution: It can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while reduction may produce simpler amine derivatives.
Scientific Research Applications
5-Amino-1-methyl-1H-imidazole-4-carbimidoyl cyanide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the development of new materials with specific properties, such as catalysts and dyes.
Mechanism of Action
The mechanism of action of 5-Amino-1-methyl-1H-imidazole-4-carbimidoyl cyanide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes and disrupt cellular processes in microorganisms, leading to its antimicrobial effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
5-Amino-1-methyl-1H-pyrazole-4-carboxamide: This compound shares a similar structure but has a pyrazole ring instead of an imidazole ring.
5-Amino-2-mercapto-1-methyl-1H-imidazole-4-carboxamide: This compound has a mercapto group at the 2-position, which imparts different chemical properties.
Uniqueness
5-Amino-1-methyl-1H-imidazole-4-carbimidoyl cyanide is unique due to its specific substitution pattern on the imidazole ring, which influences its reactivity and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C6H7N5 |
---|---|
Molecular Weight |
149.15 g/mol |
IUPAC Name |
5-amino-1-methylimidazole-4-carboximidoyl cyanide |
InChI |
InChI=1S/C6H7N5/c1-11-3-10-5(6(11)9)4(8)2-7/h3,8H,9H2,1H3 |
InChI Key |
IMXRIYVTODYAFA-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NC(=C1N)C(=N)C#N |
Origin of Product |
United States |
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